molecular formula C12H11NO B8517552 4-(3,6-dihydro-2H-pyran-4-yl)benzonitrile CAS No. 1241911-27-2

4-(3,6-dihydro-2H-pyran-4-yl)benzonitrile

Cat. No. B8517552
CAS RN: 1241911-27-2
M. Wt: 185.22 g/mol
InChI Key: UNMWQTBNRSNASI-UHFFFAOYSA-N
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Description

4-(3,6-dihydro-2H-pyran-4-yl)benzonitrile is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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properties

CAS RN

1241911-27-2

Product Name

4-(3,6-dihydro-2H-pyran-4-yl)benzonitrile

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-(3,6-dihydro-2H-pyran-4-yl)benzonitrile

InChI

InChI=1S/C12H11NO/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-5H,6-8H2

InChI Key

UNMWQTBNRSNASI-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.2 g (15.1 mmol) of (4-cyanophenyl)boronic acid, 2.5 g (10.8 mmol) of 3,6-dihydro-2H-pyran-4-yltrifluoromethanesulfonate, 373 mg (0.32 mmol) of tetrakis(triphenylphosphine)palladium(0) and 1.59 g (15.1 mmol) of sodium carbonate were heated under reflux in a mixed solvent comprising 4 mL of H2O, 57 mL of toluene, and 17 mL of methanol for 3 hours. After the completion of the reaction, the organic solvent was distilled off under reduced pressure, H2O was added to the residue, and ethyl acetate extraction was performed. Subsequently, the organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained crude product was separated and purified by silica gel column chromatography, thereby giving 1.27 g of 4-(3,6-dihydro-2H-pyran-4-yl)benzonitrile (yield: 64%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
373 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
57 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

12.65 ml (195 mmol) MeSO3H in 10 ml CH2Cl2 was slowly added to a mixture of 611 mg (3.0 mmol) 4-(4-hydroxytetrahydro-2H-pyran-4-yl)benzonitrile and 1.13 g (30 mmol) NaBH4 in 15 ml CH2Cl2 at 0° C. Stirred for 1 h. 2M NaOH was added until pH>10. The mixture was extracted with CH2Cl2. The organic phase was dried (MgSO4) and concentrated. The crude product (450 mg, 81%) was used directly in the next step.
Quantity
12.65 mL
Type
reactant
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step One
Name
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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